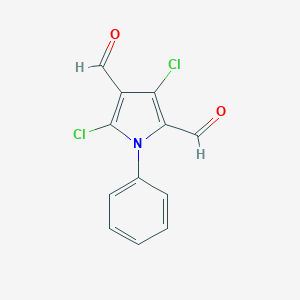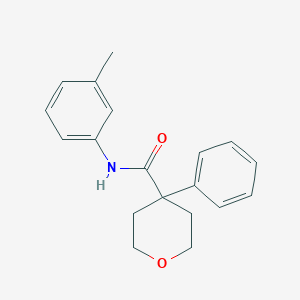
Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate, also known as compound 1, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of phosphonate derivatives, which have been extensively studied for their biological activity. Compound 1 has been found to exhibit promising biological activity, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth, bacterial cell wall synthesis, and inflammation. Compound 1 has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
Compound 1 has been found to exhibit various biochemical and physiological effects in scientific studies. It has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to reduce the expression of genes involved in cancer cell growth and survival. Compound 1 has also been found to exhibit antibacterial activity by disrupting bacterial cell wall synthesis, leading to bacterial cell death. Furthermore, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to exhibit low toxicity in animal models, making it a potential candidate for drug development. However, there are also limitations to using Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Furthermore, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 may exhibit different effects in different cell lines or animal models, making it difficult to generalize experimental results.
Orientations Futures
There are several future directions for research on Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1. One potential direction is to further explore its anticancer activity and investigate its potential as a cancer treatment. Additionally, further research could be conducted to optimize the synthesis of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 and improve its purity and yield. Furthermore, research could be conducted to better understand the mechanism of action of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 and identify its molecular targets. Finally, research could be conducted to investigate the potential of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 as an antimicrobial and anti-inflammatory agent.
Méthodes De Synthèse
Compound 1 can be synthesized using a multistep process involving the reaction of 4-nitrobenzylamine with thiocarbohydrazide to form 1,3,4-thiadiazole-2-amine. The resulting Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate is then reacted with diphenyl phosphonochloridate to form diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino) methylphosphonate. The synthesis of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been reported in several scientific publications, and the purity and yield of the Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate can be optimized using various purification techniques.
Applications De Recherche Scientifique
Compound 1 has been found to exhibit promising biological activity in various scientific studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. Compound 1 has also been studied for its antimicrobial activity, and it has been found to exhibit potent activity against various bacterial strains. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C21H17N4O5PS |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
N-[diphenoxyphosphoryl-(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C21H17N4O5PS/c26-25(27)17-13-11-16(12-14-17)20(23-21-24-22-15-32-21)31(28,29-18-7-3-1-4-8-18)30-19-9-5-2-6-10-19/h1-15,20H,(H,23,24) |
Clé InChI |
SDMQERFJFAKIFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=NN=CS3)OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=NN=CS3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)




![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
